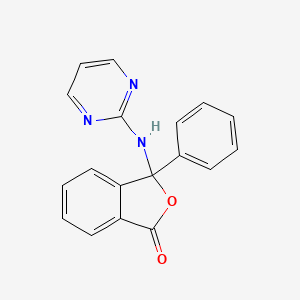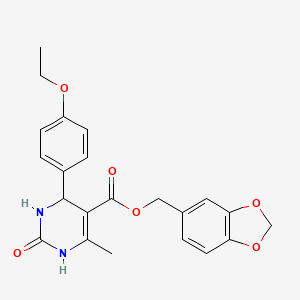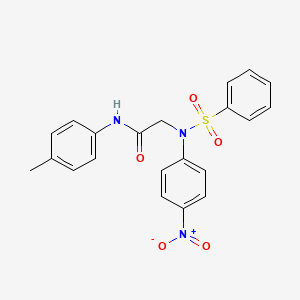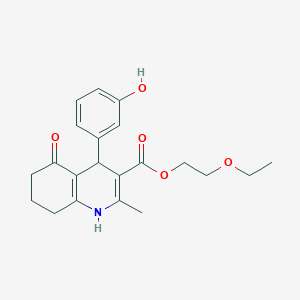
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one, also known as PPA-BF, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential application in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one is not fully understood. However, it has been reported to modulate various cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Furthermore, it has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response. Furthermore, it has been reported to induce apoptosis in cancer cells and inhibit their proliferation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various experimental conditions. Furthermore, it has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, 3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has some limitations, such as its relatively low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has great potential for further research and development. Future studies could focus on elucidating its mechanism of action, identifying its molecular targets, and optimizing its pharmacological properties. Furthermore, 3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one could be evaluated for its potential application in other scientific research fields, such as neurodegenerative diseases, cardiovascular disorders, and metabolic disorders.
Métodos De Síntesis
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one can be synthesized using a multi-step process. The first step involves the condensation of 2-aminopyrimidine with benzaldehyde, followed by the cyclization of the resulting intermediate with 2-hydroxybenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
3-phenyl-3-(2-pyrimidinylamino)-2-benzofuran-1(3H)-one has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant properties.
Propiedades
IUPAC Name |
3-phenyl-3-(pyrimidin-2-ylamino)-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-16-14-9-4-5-10-15(14)18(23-16,13-7-2-1-3-8-13)21-17-19-11-6-12-20-17/h1-12H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNWWIGNAUZFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5084289.png)
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)


![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)



![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]isonicotinamide 1-oxide](/img/structure/B5084348.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5084354.png)
![6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5084356.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5084363.png)